molecular formula C10H10O4 B12980700 Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate

Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate

Cat. No.: B12980700
M. Wt: 194.18 g/mol
InChI Key: BQCNSTFWSKOWMA-DJWKRKHSSA-N
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Description

Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a phenolic ring substituted with two hydroxyl groups at the 2 and 5 positions, and an acrylate moiety in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate typically involves the esterification of 2,5-dihydroxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,5-dihydroxycinnamic acid+methanolacid catalystMethyl (Z)-3-(2,5-dihydroxyphenyl)acrylate+water\text{2,5-dihydroxycinnamic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,5-dihydroxycinnamic acid+methanolacid catalyst​Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate+water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The acrylate moiety can be reduced to the corresponding alkane.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of esters or ethers, depending on the electrophile used.

Scientific Research Applications

Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-(2,5-dihydroxyphenyl)acrylate: The E-isomer of the compound with similar properties but different spatial configuration.

    Ethyl (Z)-3-(2,5-dihydroxyphenyl)acrylate: An ethyl ester analog with slightly different physical and chemical properties.

    2,5-Dihydroxycinnamic acid: The parent acid from which the ester is derived.

Uniqueness

Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate is unique due to its specific Z-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities compared to its E-isomer or other analogs.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl (Z)-3-(2,5-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2-

InChI Key

BQCNSTFWSKOWMA-DJWKRKHSSA-N

Isomeric SMILES

COC(=O)/C=C\C1=C(C=CC(=C1)O)O

Canonical SMILES

COC(=O)C=CC1=C(C=CC(=C1)O)O

Origin of Product

United States

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